1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea derivative with additional functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)amine
- 1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)carbamate
Uniqueness
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is unique due to its specific chemical structure, which may confer distinct physical and chemical properties. These properties could include enhanced stability, specific reactivity, or unique biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c21-16-7-6-13(10-17(16)22)24-20(26)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)25-19/h5-10,25H,1-4,11H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEUMJUCHGJSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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